An In-Depth Technical Guide to 3-Bromo-4-fluorobenzaldehyde
An In-Depth Technical Guide to 3-Bromo-4-fluorobenzaldehyde
CAS Number: 77771-02-9
This technical guide provides a comprehensive overview of 3-Bromo-4-fluorobenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, presenting all quantitative data in accessible tables and illustrating key processes with detailed diagrams.
Chemical Identity and Properties
3-Bromo-4-fluorobenzaldehyde is an aromatic aldehyde containing both bromine and fluorine substituents. This unique structure makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 3-Bromo-4-fluorobenzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 77771-02-9 | [1] |
| Molecular Formula | C₇H₄BrFO | [1] |
| Molecular Weight | 203.01 g/mol | [1] |
| Appearance | White to light yellow low melting solid or crystals | [2] |
| Melting Point | 31-33 °C (lit.) | |
| Boiling Point | 138-139 °C at 2.5 mmHg (lit.) | |
| Flash Point | >113 °C (>235.4 °F) - closed cup | |
| Water Solubility | Insoluble | [2] |
| Storage | Store at 4°C under a dry, inert atmosphere | [1] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Description |
| ¹H NMR | Spectrum available from chemical suppliers |
| ¹³C NMR | Spectrum available from chemical suppliers |
| Mass Spectrometry | Spectrum available from chemical suppliers |
| Infrared (IR) Spectroscopy | Spectrum available from chemical suppliers |
| Purity | Typically ≥98% (GC) |
Synthesis of 3-Bromo-4-fluorobenzaldehyde
The primary route for synthesizing 3-Bromo-4-fluorobenzaldehyde is through the electrophilic bromination of 4-fluorobenzaldehyde (B137897). Several methods have been reported, with variations in catalysts and reaction conditions.
Experimental Protocol: Bromination using Oleum and Zinc Bromide
This protocol describes a common laboratory-scale synthesis.[3]
Materials:
-
4-Fluorobenzaldehyde (27.2g, 0.219 mol)
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65% Oleum (fuming sulfuric acid) (204g)
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Iodine (0.27g)
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Zinc Bromide (0.68g)
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Bromine (6.8 mL, 0.131 mol)
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Sodium thiosulfate (B1220275) solution
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Sodium sulfate (B86663) (Na₂SO₄)
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Ice
Procedure:
-
To a 500 mL four-necked flask equipped with an overhead stirrer, condenser, and thermometer, slowly add 204g of 65% oleum.
-
Add 0.27g of iodine and 0.68g of zinc bromide to the flask and stir the mixture under a nitrogen atmosphere for 5 minutes.
-
Cool the mixture and add 27.2g of 4-fluorobenzaldehyde dropwise over 1 hour, maintaining the temperature below 30°C.
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Stir the resulting mixture for 15 minutes.
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Add 6.8 mL of bromine dropwise over 3 hours, keeping the temperature below 30°C.
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Heat the reaction mixture to 40°C and maintain this temperature for 90 minutes. Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete (typically >98% product formation by GC area), cool the mixture to 10°C.
-
Carefully quench the reaction by pouring it into 128g of ice over 2 hours, ensuring the temperature does not exceed 25°C.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Wash the combined organic layers with water (3 x 100 mL).
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by a final water wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the crude product.
Applications in Agrochemical Synthesis: The Case of Cyfluthrin
3-Bromo-4-fluorobenzaldehyde is a critical intermediate in the production of pyrethroid insecticides, such as Cyfluthrin and Flumethrin.[2][3] The synthesis of Cyfluthrin involves a multi-step process where the aldehyde serves as a foundational scaffold.
Synthetic Pathway Overview
The conversion of 3-Bromo-4-fluorobenzaldehyde to Cyfluthrin involves several key transformations:
-
Protection of the Aldehyde: The aldehyde group is first protected, often as a diethyl acetal (B89532), to prevent it from reacting in subsequent steps. This is achieved by reacting it with triethyl orthoformate.[4]
-
Etherification: The protected intermediate undergoes an etherification reaction with phenol (B47542) to form 3-phenoxy-4-fluorobenzaldehyde diethyl acetal.[4]
-
Deprotection: The acetal is hydrolyzed back to the aldehyde using an acid catalyst.[5]
-
Esterification and Cyanation: The resulting 3-phenoxy-4-fluorobenzaldehyde is then reacted with a DV-chrysanthemic acid derivative (specifically, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride) and a cyanide source (like sodium cyanide) to form the final Cyfluthrin molecule.[4]
Safety and Handling
3-Bromo-4-fluorobenzaldehyde is classified as a hazardous substance and requires careful handling.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.
-
The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[1]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.
Conclusion
3-Bromo-4-fluorobenzaldehyde (CAS No. 77771-02-9) is a pivotal chemical intermediate whose value is defined by the strategic placement of its functional groups. Its role in the synthesis of high-value products, particularly in the agrochemical sector, underscores its importance in industrial organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. CN1096445C - P-fluorobenzaldehyde process of cyhalofop-butyl production - Google Patents [patents.google.com]
- 5. CN1244524A - P-fluorobenzaldehyde process of cyhalofop-butyl production - Google Patents [patents.google.com]
